3-Methyl-2-nonanone is an aliphatic ketone, classified as a volatile organic compound (VOC) due to its low boiling point and high vapor pressure at room temperature. It is commonly found in nature as a constituent of various essential oils and as a volatile component in certain foods like aged wines, tea, and apricots. [, ] In scientific research, 3-methyl-2-nonanone is primarily studied for its aroma properties, its role in food chemistry, and its potential as a biomarker for various conditions. [, , ]
Synthesis Analysis
As a ketone, 3-methyl-2-nonanone undergoes typical reactions associated with this functional group. These reactions include nucleophilic addition reactions with various reagents, such as Grignard reagents, hydrides, and cyanide ions. [] It can also undergo oxidation reactions, forming carboxylic acids, and reduction reactions, yielding secondary alcohols.
Mechanism of Action
The mechanism of action for 3-methyl-2-nonanone is highly dependent on the specific context of its application. In biological systems, its interaction with proteins and enzymes likely dictates its effects. For instance, its aroma perception involves binding to specific olfactory receptors, particularly the OR1A1 receptor, which exhibits high selectivity for 3-methyl-2-nonanone. []
Physical and Chemical Properties Analysis
3-Methyl-2-nonanone is a colorless liquid with a characteristic fruity, prune-like aroma. [] It is relatively insoluble in water but soluble in organic solvents like ethanol and diethyl ether.
Applications
7.1. Food Chemistry and Aroma Research:3-Methyl-2-nonanone plays a significant role in defining the aroma profiles of various food and beverage products. In aged wines, it contributes to the characteristic prune-like note associated with oxidation. [] Its presence is also crucial for the aroma of tea and apricots. [] Researchers utilize 3-methyl-2-nonanone as a standard compound in gas chromatography-mass spectrometry (GC-MS) analysis to identify and quantify volatile compounds in food samples. [, , ]
7.3. Microbial Studies:Studies have identified 3-methyl-2-nonanone as a volatile metabolite produced by certain bacterial species, including some strains of the Bacillus genus. [] These bacteria exhibit antagonistic activity against plant pathogens, suggesting that their volatile metabolites, including 3-methyl-2-nonanone, might contribute to their biocontrol properties. [] Further research is needed to understand the specific roles of 3-methyl-2-nonanone in these interactions.
Related Compounds
Hexanal
Relevance: Hexanal, like 3-methyl-2-nonanone, belongs to the broader class of volatile organic compounds (VOCs). While 3-methyl-2-nonanone is a ketone, both compounds share structural similarities as they possess alkyl chains and are often studied together as potential indicators of food spoilage or disease biomarkers using techniques like gas chromatography-mass spectrometry (GC-MS) [, ].
Heptanal
Relevance: Heptanal is structurally similar to 3-methyl-2-nonanone as they are both aliphatic carbonyl compounds. Both are frequently identified in volatile analysis of food products, including fish [, ]. The presence and quantity of heptanal, along with other volatiles like 3-methyl-2-nonanone, can be used to assess freshness and quality.
(2E,4E)-Heptadienal
Relevance: Both (2E,4E)-heptadienal and 3-methyl-2-nonanone are classified as volatile organic compounds and share structural features typical of compounds associated with flavor and aroma profiles in food [].
2-Undecanone
Relevance: As members of the ketone family, 2-undecanone shares a key structural feature with 3-methyl-2-nonanone, which is the presence of a carbonyl group (C=O) bonded to two alkyl groups. The difference lies in the length and branching of their carbon chains [, ]. These compounds are often found together in studies analyzing volatile profiles, particularly in the context of food science.
1-Octen-3-ol
Relevance: Both 1-octen-3-ol and 3-methyl-2-nonanone are considered volatile organic compounds relevant to food aroma and are often analyzed together in food quality assessments [, ]. While they belong to different chemical classes (alcohol and ketone), their shared volatility and frequent co-occurrence make them relevant in this context.
6-Methyl-5-hepten-2-one
Relevance: 6-Methyl-5-hepten-2-one and 3-methyl-2-nonanone are structurally related as they are both ketones with branched alkyl chains. The presence of the carbonyl group and the branched alkyl structure contribute to their characteristic odors [].
2-Nonanone
Relevance: Sharing the same ketone functional group and featuring alkyl chains, 2-nonanone is structurally similar to 3-methyl-2-nonanone [, , , ]. The two compounds often appear together in studies analyzing volatile profiles in various contexts, including food chemistry.
3-Methyl-1-butanol
Relevance: Though 3-methyl-1-butanol is an alcohol and 3-methyl-2-nonanone is a ketone, they are both volatile organic compounds (VOCs) frequently identified together in the headspace of various samples, including biological samples and food products [, , ].
Acetoin
Relevance: Both acetoin and 3-methyl-2-nonanone are volatile organic compounds (VOCs) that can be found in food and biological samples [, ]. Acetoin is often used as an indicator of bacterial fermentation.
2,3-Butanedione
Relevance: Like 3-methyl-2-nonanone, 2,3-butanedione is a ketone and a volatile organic compound (VOC). They are both often studied for their roles in food aroma and flavor, with 2,3-butanedione being a key contributor to the buttery flavor in many products [].
3-Methyl-butanal
Relevance: 3-Methyl-butanal belongs to the aldehyde functional group, while 3-methyl-2-nonanone is a ketone. Despite this difference, both are volatile compounds frequently encountered in similar research contexts, such as studies investigating volatile profiles in food or biological samples [, ].
2-Pentylfuran
Relevance: 2-Pentylfuran and 3-methyl-2-nonanone are both volatile organic compounds that contribute to the aroma profiles of foods []. They are often analyzed together using techniques like GC-MS to understand flavor profiles.
Pyrrole
Relevance: Pyrrole and 3-methyl-2-nonanone are both volatile organic compounds (VOCs) frequently found in studies examining volatile profiles, especially in biological samples and food products [, ]. Their presence and concentrations can provide insights into various biological processes or indicate quality changes in food.
Methylpyrazine
Relevance: Methylpyrazine and 3-methyl-2-nonanone are both classified as volatile organic compounds and play a role in the aroma profiles of various foods []. Their presence in volatile analysis often relates to flavor perception.
2-Ethyl-3-methylpyrazine
Relevance: Belonging to the pyrazine class of compounds, 2-ethyl-3-methylpyrazine, like 3-methyl-2-nonanone, contributes to the characteristic aromas found in various food products [].
Thiophene
Relevance: Thiophene and 3-methyl-2-nonanone, both volatile organic compounds, are frequently found together in research investigating flavor and aroma profiles, particularly in the context of food science [].
2-Ethylfuran
Relevance: 2-Ethylfuran and 3-methyl-2-nonanone are both volatile organic compounds often analyzed together, particularly in food chemistry, due to their contribution to aroma profiles [].
Pyridine
Relevance: Pyridine is another volatile organic compound often found alongside 3-methyl-2-nonanone in volatile analysis studies [, ]. The two compounds' presence and concentrations can be indicators of various processes, such as spoilage in food products or the presence of specific diseases.
Dimethyl disulfide
Relevance: Both dimethyl disulfide and 3-methyl-2-nonanone contribute to the overall aroma profile of food and other substances []. Their presence and concentration levels are often used as indicators of quality or spoilage.
Dimethyl trisulfide
Relevance: As with dimethyl disulfide, dimethyl trisulfide is a volatile sulfur compound that influences aroma profiles, similar to 3-methyl-2-nonanone. They are often studied in conjunction to understand the complex interplay of aroma compounds [].
3,5-Diethyl-2-methylpyrazine
Relevance: 3,5-Diethyl-2-methylpyrazine belongs to the pyrazine family and, like 3-methyl-2-nonanone, contributes to the sensory characteristics of food products []. Their presence and concentrations can be indicators of specific flavor profiles.
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